molecular formula C19H20N2O5S B11170762 N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11170762
M. Wt: 388.4 g/mol
InChI Key: ZXBMQYUNCDCGSV-UHFFFAOYSA-N
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Description

N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a sulfonyl group, and a benzodioxole moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(piperidin-1-ylsulfonyl)aniline with 1,3-benzodioxole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-(morpholin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-(piperidin-1-ylsulfonyl)phenyl)benzamide

Uniqueness

N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide stands out due to its benzodioxole moiety, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H20N2O5S/c22-19(14-4-9-17-18(12-14)26-13-25-17)20-15-5-7-16(8-6-15)27(23,24)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2,(H,20,22)

InChI Key

ZXBMQYUNCDCGSV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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